Terbogrel - 149979-74-8

Terbogrel

Catalog Number: EVT-284219
CAS Number: 149979-74-8
Molecular Formula: C23H27N5O2
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terbogrel is a diterpene glycoside.
Terbogrel has been used in trials studying the treatment of Hypertension, Pulmonary.
Classification

Terbogrel is classified as a thromboxane A2 receptor antagonist and a thromboxane A synthase inhibitor. This dual action positions it as a promising candidate for antithrombotic therapy, aimed at preventing thrombus formation and improving vascular function.

Synthesis Analysis

The synthesis of terbogrel involves several key steps that utilize advanced organic chemistry techniques. Although specific proprietary details of the synthesis process are not extensively documented in public literature, the general approach typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for the drug.
  2. Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to modify the chemical properties and enhance biological activity.
  3. Cyclization: Cyclization reactions are employed to form the necessary ring structures that are characteristic of thromboxane inhibitors.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The synthetic pathway is optimized for yield and purity, ensuring that the final compound meets the required pharmaceutical standards.

Molecular Structure Analysis

The molecular structure of terbogrel exhibits specific features that contribute to its pharmacological activity. The compound is characterized by:

  • Molecular Formula: C14_{14}H14_{14}N2_{2}O3_{3}
  • Molecular Weight: Approximately 258.27 g/mol
  • Structural Features: Terbogrel contains a pyridine ring, which is crucial for its interaction with thromboxane receptors. The presence of hydroxyl and carbonyl functional groups enhances its binding affinity and selectivity towards thromboxane synthase.

Crystallographic data reveal a distance of approximately 8.4257 Å between the nitrogen atom in the pyridine ring and other functional groups, indicating optimal spatial arrangement for receptor binding .

Chemical Reactions Analysis

Terbogrel participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition of Thromboxane Synthase: Terbogrel inhibits the enzyme thromboxane synthase, leading to decreased production of thromboxane A2 from its precursors.
  2. Receptor Antagonism: By binding to thromboxane A2 receptors, terbogrel prevents receptor activation by endogenous ligands, thereby inhibiting platelet aggregation and vasoconstriction.
  3. Shifting Metabolic Pathways: The inhibition of thromboxane synthesis leads to a metabolic shift favoring prostacyclin production, which has vasodilatory effects.

These reactions collectively contribute to terbogrel's pharmacodynamic profile, emphasizing its potential utility in managing thrombotic disorders.

Mechanism of Action

Terbogrel's mechanism of action involves two primary pathways:

Clinical studies have shown that terbogrel significantly reduces thromboxane metabolites by up to 98% while causing a modest increase in prostacyclin metabolites .

Physical and Chemical Properties Analysis

Terbogrel exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can impact its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely reported but are critical for determining formulation parameters.

These properties influence both the formulation strategies for oral administration and its pharmacokinetic behavior in vivo.

Applications

Terbogrel's primary application lies within the realm of cardiovascular medicine, particularly in conditions where modulation of platelet function is critical:

  • Antithrombotic Therapy: Due to its dual action on thromboxane pathways, terbogrel has potential applications in preventing thrombosis in patients at risk for cardiovascular events.
  • Pulmonary Arterial Hypertension: Although clinical trials have faced challenges due to adverse effects such as leg pain , ongoing research aims to explore its efficacy in managing pulmonary hypertension by improving hemodynamics through enhanced prostacyclin synthesis.
Introduction to Terbogrel in Thrombosis Research

Rationale for Dual-Action Thromboxane Modulation

The biological rationale for dual-action inhibition stems from the biochemical cascade following conventional thromboxane synthase inhibition. When synthase activity is blocked, prostaglandin endoperoxide precursors (PGH2) accumulate rather than being converted to TxA2. These precursors can activate the thromboxane receptor, thereby limiting the efficacy of synthase inhibition alone. Similarly, receptor blockade alone fails to prevent the diversion of endoperoxides toward other prostanoid receptors. Terbogrel's dual mechanism addresses this limitation through simultaneous blockade of both synthase and receptor, providing more comprehensive suppression of thromboxane-mediated effects [2] [7].

The pharmacological advantage manifests in two key phenomena:

  • Complete pathway suppression: By inhibiting thromboxane synthase while simultaneously blocking the receptor, Terbogrel prevents both TxA2 production and signaling from accumulated PGH2
  • Substrate redirection: Inhibited TxA2 synthesis shunts PGH2 toward prostacyclin (PGI2) production by endothelial cells, enhancing endogenous vasodilatory and antiplatelet effects [1] [4]

Table 1: Pharmacological Comparison of Thromboxane-Targeting Strategies

MechanismTherapeutic ApproachLimitationsAdvantages of Dual Action
Synthase Inhibition OnlyReduces TxA2 productionAccumulated PGH2 activates TP receptorPrevents receptor activation by endoperoxides
Receptor Blockade OnlyPrevents TxA2 signalingDoes not inhibit TxA2 production; no substrate redirectionInhibits both TxA2 production and signaling
Dual Inhibition (Terbogrel)Combines both mechanismsPotential for novel side effectsSynergistic antiplatelet effect; enhanced PGI2 production

Clinical studies demonstrated that at 150 mg twice daily, Terbogrel achieved >80% inhibition of platelet aggregation while simultaneously enhancing prostacyclin production. This translated to nearly complete thromboxane synthase inhibition and sustained >80% receptor occupancy even at trough concentrations, a pharmacodynamic profile unattainable with single-target agents [1] [4].

Historical Development and Investigational Context

Terbogrel was developed in the mid-1990s by Boehringer Ingelheim as part of a strategic effort to create molecules with combined thromboxane modulation activities. Its chemical designation as (5E)-6-{3-[tert-butyl(cyano)carbamimidamido]phenyl}-6-pyridin-3-ylhex-5-enoic acid reflects its unique guanidine derivative structure featuring both receptor antagonistic and synthase inhibitory pharmacophores [5] [10]. The drug's development coincided with emerging understanding of thromboxane's dual role in both platelet activation and vascular tone regulation, particularly in pulmonary hypertension (PH).

Significant milestones in its development include:

  • 1997: Assignment of the International Nonproprietary Name (INN) "Terbogrel" by the World Health Organization
  • 2000: Publication of its crystallographic structure confirming the hairpin-like conformation stabilized by an intramolecular hydrogen bond, a feature critical to its dual activity
  • 2002: Initiation of a multicenter randomized controlled trial for primary pulmonary hypertension (PPH) that was terminated early due to unexpected leg pain adverse effects
  • 2004: Comprehensive pharmacokinetic/pharmacodynamic characterization in healthy subjects confirming dose-linear plasma concentrations and absence of accumulation over 7 days [2] [4] [5]

Table 2: Historical Development Timeline of Terbogrel

YearDevelopment MilestoneSignificance
Mid-1990sInitial synthesis by Boehringer IngelheimNovel chemical scaffold with dual activity
1997INN designation as TerbogrelOfficial recognition as investigational compound
2000Crystallographic structure publicationConfirmation of molecular conformation enabling dual action
2002Phase II trial in pulmonary hypertensionProof-of-concept in disease state; identification of leg pain side effect
2004Comprehensive PK/PD characterization in healthy subjectsQuantitative analysis of receptor occupancy and enzyme inhibition

Despite promising pharmacological effects demonstrated in early trials, the phase II study in primary pulmonary hypertension (N=71) was halted prematurely when investigators observed a high incidence of severe leg pain in the treatment arm. This unexpected side effect, distinct from typical thromboxane-related pharmacology, ultimately precluded further clinical development. Nevertheless, Terbogrel remains a valuable proof-of-concept compound for dual thromboxane modulation [4] [10].

Theoretical Foundations of Combined Receptor Antagonism and Synthase Inhibition

The structural basis for Terbogrel's dual activity resides in its unique molecular architecture. Crystallographic studies reveal a characteristic "hairpin-like" conformation stabilized by an intramolecular hydrogen bond between the carboxylic acid moiety and the pyridine nitrogen. This configuration positions functional groups to interact with both enzymatic and receptor targets. Particularly noteworthy is the 8.4 Å distance between the pyridine nitrogen and the carboxylic acid group, identified as a structural signature of thromboxane synthase inhibitory capability [5].

The pharmacodynamic profile demonstrates distinct concentration-response relationships for each mechanism:

  • Thromboxane synthase inhibition: IC50 = 6.7 ng/mL
  • Thromboxane receptor blockade: IC50 = 12 ng/mL

This differential sensitivity creates a therapeutic window where lower concentrations preferentially inhibit the synthase, while higher concentrations achieve both effects. Plasma concentrations following 150 mg dosing reached approximately 200 ng/mL, achieving near-complete inhibition of both targets [1] [10].

Terbogrel's action produces several hemodynamic consequences:

  • Platelet aggregation suppression: Through blockade of TxA2-induced platelet activation and reduced thromboxane production
  • Vasomodulation: Attenuation of TxA2-mediated vasoconstriction combined with enhanced prostacyclin-mediated vasodilation
  • Mitogenic suppression: Inhibition of thromboxane-induced vascular smooth muscle proliferation, particularly relevant in pulmonary vascular remodeling

Table 3: Key Pharmacodynamic Parameters of Terbogrel

ParameterThromboxane Synthase InhibitionThromboxane Receptor BlockadeClinical Correlation
IC506.7 ng/mL12 ng/mLSynthase inhibition predominant at lower concentrations
Maximal Inhibition>98% at 150 mg dose>80% receptor occupancy at troughNear-complete pathway suppression
Biochemical Effect95% reduction in thromboxane metabolites98% reduction in TxA2-induced aggregationEffective pathway interruption
Secondary Effect39% increase in prostacyclin metabolitesN/ABeneficial vasodilatory augmentation

The biochemical evidence demonstrates that Terbogrel reduces urinary thromboxane metabolites by up to 98% (P<0.0001) while producing a modest (39%) statistically insignificant rise in prostacyclin metabolites. This shift in the prostacyclin-thromboxane balance represents a theoretically favorable alteration in eicosanoid biology that unfortunately couldn't be translated to clinical benefit due to off-target effects [4] [10].

In thrombosis models, dual thromboxane inhibitors like Terbogrel demonstrate superiority over single-pathway inhibitors in preventing occlusive thrombus formation under varied shear conditions. The complementary mechanisms disrupt both the initial platelet adhesion mediated by receptor activation and the subsequent thrombus propagation fueled by thromboxane-mediated platelet recruitment [7] [9].

Properties

CAS Number

149979-74-8

Product Name

Terbogrel

IUPAC Name

(E)-6-[3-[(N'-tert-butyl-N-cyanocarbamimidoyl)amino]phenyl]-6-pyridin-3-ylhex-5-enoic acid

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H27N5O2/c1-23(2,3)28-22(26-16-24)27-19-10-6-8-17(14-19)20(11-4-5-12-21(29)30)18-9-7-13-25-15-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,29,30)(H2,26,27,28)/b20-11+

InChI Key

XUTLOCQNGLJNSA-RGVLZGJSSA-N

SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2

Solubility

Soluble in DMSO

Synonyms

(5E)-6-(m-(3-tert-Butyl-2-cyanoguanidino)phenyl)-6-(3-pyridyl)-5-hexenoic acid
6-(3-(((cyanoamino)((1,1-dimethylethyl)amino)methylene)amino)phenyl)-6-(3-pyridinyl)hexenoic acid
terbogrel

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2

Isomeric SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)/C(=C\CCCC(=O)O)/C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.